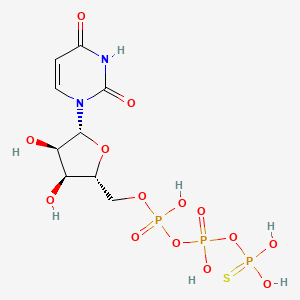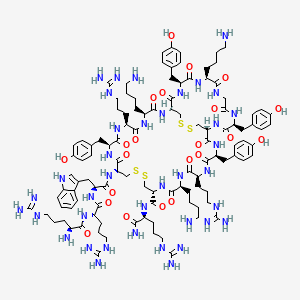
UTPgammaS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-5’-O-(3-thiotriphosphate), commonly known as UTPgammaS, is a synthetic analogue of uridine triphosphate. It is a potent agonist of the P2Y2 and P2Y4 receptors, which are involved in various physiological processes. This compound is known for its increased metabolic stability compared to uridine triphosphate, making it a valuable tool in biochemical and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UTPgammaS involves the thiophosphorylation of uridine triphosphate. This process typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine, under controlled temperature conditions to ensure the selective formation of the thiotriphosphate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precise control over reaction conditions. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) to obtain a high-purity compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
UTPgammaS undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the thiophosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous conditions with enzymes such as nucleotidases.
Substitution Reactions: Requires specific reagents depending on the desired substitution, often carried out in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can be further utilized in biochemical assays and research .
Wissenschaftliche Forschungsanwendungen
UTPgammaS has a wide range of applications in scientific research:
Wirkmechanismus
UTPgammaS exerts its effects by acting as an agonist of the P2Y2 and P2Y4 receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including calcium mobilization and activation of downstream signaling pathways. The binding of this compound to these receptors triggers a cascade of intracellular events, leading to physiological effects such as cell proliferation, migration, and secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine Triphosphate (UTP): The natural analogue of UTPgammaS, less stable due to susceptibility to hydrolysis.
Adenosine-5’-O-(3-thiotriphosphate) (ATPgammaS): Another thiophosphate analogue, acts on different receptors (P2X and P2Y receptors).
Uridine-5’-O-thiodiphosphate (UDPbetaS): A stable analogue of uridine diphosphate, used in similar receptor studies.
Uniqueness
This compound is unique due to its increased metabolic stability and selective agonist activity on P2Y2 and P2Y4 receptors. This makes it a valuable tool for studying receptor functions and developing therapeutic agents targeting these receptors .
Eigenschaften
Molekularformel |
C9H15N2O14P3S |
|---|---|
Molekulargewicht |
500.21 g/mol |
IUPAC-Name |
dihydroxyphosphinothioyl [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
DUDALCZPYHIGIR-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)


![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)

![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)

![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)
